4-Fluoro-3-n-pentoxythiophenol
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Overview
Description
4-Fluoro-3-n-pentoxythiophenol is an organic compound characterized by the presence of a fluorine atom, a pentoxy group, and a thiophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-n-pentoxythiophenol typically involves the introduction of a fluorine atom and a pentoxy group onto a thiophenol backbone. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the thiophenol ring. This can be achieved using reagents such as fluorine gas or other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing efficient and cost-effective fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-n-pentoxythiophenol undergoes various types of chemical reactions, including:
Oxidation: The thiophenol moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The fluorine atom or the pentoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiophenol derivatives depending on the substituent introduced.
Scientific Research Applications
4-Fluoro-3-n-pentoxythiophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-n-pentoxythiophenol involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the thiophenol moiety can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorothiophenol: Lacks the pentoxy group, making it less hydrophobic and potentially less reactive in certain contexts.
3-n-Pentoxythiophenol: Lacks the fluorine atom, which may result in different electronic properties and reactivity.
4-Fluoro-3-methoxythiophenol: Contains a methoxy group instead of a pentoxy group, affecting its solubility and reactivity.
Uniqueness
4-Fluoro-3-n-pentoxythiophenol is unique due to the combined presence of the fluorine atom and the pentoxy group, which confer distinct electronic and steric properties. These features can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-fluoro-3-(3-methylbutoxy)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FOS/c1-8(2)5-6-13-11-7-9(14)3-4-10(11)12/h3-4,7-8,14H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMINVKDFZFVTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=C1)S)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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